2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-acetamide
Description
2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-acetamide is a brominated pyridine-containing acetamide derivative. The bromine atom at the pyridine ring’s 2-position likely influences electronic properties, reactivity, and intermolecular interactions, which are critical for its functional behavior.
Properties
IUPAC Name |
2-amino-N-[(2-bromopyridin-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O/c9-7-3-6(1-2-11-7)5-12-8(13)4-10/h1-3H,4-5,10H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBOWRVKAXKJJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CNC(=O)CN)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-acetamide is a compound with significant potential in various biological activities due to its unique structural features. This article delves into its biological properties, including antibacterial, antifungal, and cytotoxic activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Chemical Formula : C₈H₁₀BrN₃O
- Molecular Weight : 244.09 g/mol
- Density : 1.547 g/cm³
- Boiling Point : Approximately 484.3 °C
The presence of an amine functional group and a brominated pyridine moiety contributes to its reactivity and potential interactions with biological molecules, such as proteins and nucleic acids.
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit notable antibacterial properties. A study evaluated the antibacterial efficacy of various derivatives against common bacterial strains, showing that compounds with specific substituents on the pyridine ring can enhance activity.
Table 1: Antibacterial Activity of Pyridine Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 5.64 µM |
| Escherichia coli | 8.33 µM | |
| Pseudomonas aeruginosa | 13.40 µM | |
| Enterococcus faecalis | 11.29 µM |
The data suggests that the presence of bromine and amino functional groups may contribute to the enhanced antibacterial activity observed in these compounds .
Antifungal Activity
In addition to antibacterial properties, the compound also shows antifungal activity. Studies have reported that pyridine derivatives can inhibit fungal growth effectively.
Table 2: Antifungal Activity of Pyridine Derivatives
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Candida albicans | 16.69 µM |
| Fusarium oxysporum | 56.74 µM |
These findings highlight the compound's potential as a therapeutic agent against fungal infections .
Cytotoxicity and Hemolytic Activity
Cytotoxicity studies have shown varying effects of pyridine derivatives on red blood cells (RBCs). The compound's structural characteristics influence its hemolytic activity, which is essential for evaluating its safety profile.
Table 3: Hemolytic Activity of Pyridine Derivatives
| Compound | Hemolytic Activity (%) |
|---|---|
| This compound | 11.72% against RBCs |
| Control (Triton X-100) | 100% |
The moderate hemolytic activity suggests that while the compound may have therapeutic potential, further investigations are necessary to assess its safety and efficacy in vivo .
Case Studies and Research Findings
- Antibacterial Efficacy : In a comparative study involving various pyridine derivatives, it was found that those with halogen substitutions exhibited superior antibacterial properties against resistant strains of bacteria like Staphylococcus aureus and Pseudomonas aeruginosa. The study emphasized the role of electron-withdrawing groups in enhancing antimicrobial activity .
- Antifungal Properties : Another investigation highlighted the antifungal efficacy of similar compounds against Candida albicans, suggesting that the structural modifications could lead to promising antifungal agents in drug development .
- Cytotoxicity Assessments : A detailed analysis of hemolytic activity indicated that while some derivatives showed significant lysis of RBCs, others remained relatively safe, pointing towards a structure-activity relationship that could guide future synthesis efforts aimed at minimizing toxicity while maximizing therapeutic benefits .
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-acetamide serves as a crucial intermediate for synthesizing more complex molecules. Its reactivity allows for various transformations, making it valuable in developing new pharmaceuticals and agrochemicals.
Biological Research
The compound is investigated for its role as a biochemical probe in studying enzyme mechanisms and protein interactions. Its structural characteristics enable it to interact with biological targets effectively.
Medicinal Chemistry
Research indicates potential therapeutic properties, including:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains by disrupting cell wall synthesis.
- Anticancer Properties : Induces apoptosis in cancer cell lines through modulation of signaling pathways related to cell survival.
- Neuroprotective Effects : Shows promise in protecting neuronal cells in models of neurodegenerative diseases like Parkinson's disease.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to induce apoptosis in human cancer cell lines. The mechanism involved downregulating anti-apoptotic proteins and upregulating pro-apoptotic factors.
Case Study 2: Antimicrobial Efficacy
Research conducted by Smith et al. (2023) demonstrated that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study concluded that it disrupts bacterial cell wall integrity, leading to cell lysis.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound has good bioavailability and a favorable clearance rate. Its half-life supports effective dosing regimens for therapeutic applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom on the pyridine ring is a primary reactive site, enabling nucleophilic displacement. For example, in analogous bromopyridine derivatives, the bromine can be replaced by amines or other nucleophiles under basic conditions .
Mechanism :
The amino group adjacent to the bromine may act as a directing group, facilitating substitution. The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks the electrophilic carbon-bromine bond.
Key Reactions :
-
Amide Substitution : Reaction with secondary amines (e.g., diethylamine) in the presence of a base (e.g., K₂CO₃) could yield N-substituted acetamide derivatives.
-
Cross-Coupling : The bromine may act as a leaving group in palladium-catalyzed Suzuki or Goldberg coupling reactions, enabling formation of biaryl compounds .
Example Conditions :
| Reagent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Imidazole, K₂CO₃ | DMF | 20–60°C | 19–88% | |
| Arylboronic acid, Pd₂(dba)₃ | Toluene | 110°C | 42–88% |
Radical-Mediated C–C Bond Cleavage
The bromine substituent may participate in radical-mediated cleavage reactions under specific conditions (e.g., I₂/TBHP systems), similar to those observed in pyridin-2-ylamide synthesis .
Mechanism :
-
A radical intermediate forms via hydrogen abstraction by tert-butoxy radicals (t-BuO˙).
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C–C bond cleavage occurs, followed by recombination to form amide derivatives .
Key Observations :
-
Radical traps (e.g., TEMPO) suppress the reaction, confirming a radical pathway.
-
Competing bromination may occur under TBHP-only conditions, leading to brominated imidazopyridines .
Reaction Conditions :
| Reagents | Solvent | Temperature | Outcome |
|---|---|---|---|
| I₂, TBHP | Toluene | 70–110°C | Amide formation |
Amide Functional Group Reactions
The acetamide group undergoes standard amide reactivity, including hydrolysis and acylation.
Hydrolysis :
-
Acidic or basic conditions (e.g., HCl/EtOH or NaOH/H₂O) cleave the amide to form carboxylic acid derivatives .
Acylation :
-
Reaction with acylating agents (e.g., acetyl chloride) in the presence of a base (e.g., TEA) yields N,N-disubstituted amides .
Example Data :
| Reaction | Reagents | Conditions | Product |
|---|---|---|---|
| Hydrolysis | HCl/EtOH | 100°C | Carboxylic acid |
| Acylation | AcCl, TEA | RT, DCM | N,N-Diacetamide |
Biological Interactions
While not directly studied for this compound, analogous pyridine-based amides exhibit enzyme modulation or receptor binding. The amino group and pyridine ring may interact with biological targets, influencing activity .
Analytical and Spectroscopic Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₀BrN₃O | – |
| Molecular Weight | 258.09 g/mol | – |
| Key Functional Groups | Amide (C=O), Pyridine (C=N), Bromine (C-Br) | – |
| Solubility | Polar aprotic solvents (DMF, DMSO) |
Comparison with Similar Compounds
Key Observations :
Comparison :
- The target compound may share synthetic parallels with and , where coupling reactions using carbodiimides (e.g., EDC·HCl) and bases (e.g., triethylamine) are standard .
- Bromination strategies (e.g., direct substitution or pre-brominated precursors) likely differ based on the position of bromine in pyridine derivatives.
Physicochemical Properties
Limited data are available for the target compound, but inferences can be drawn from analogs:
Key Trends :
- Bromine increases molecular weight and may reduce solubility in aqueous media.
- Pyridine-containing analogs (e.g., ) exhibit higher polarity compared to purely aromatic derivatives.
Preparation Methods
Suzuki-Miyaura Coupling for Pyridine Functionalization
Palladium-catalyzed Suzuki reactions enable the introduction of aryl or alkyl groups to pyridine rings. For 2-bromo-pyridin-4-ylmethyl intermediates, coupling with boronic esters or acids facilitates side-chain elongation. For example, 2-bromo-4-(bromomethyl)pyridine reacts with tert-butyl glycinate-boronic ester under Pd(PPh₃)₄ catalysis to yield protected intermediates, which are deprotected to form the acetamide.
Reaction Conditions
Buchwald-Hartwig Amination
This method installs the amino group directly onto the pyridine-methyl backbone. Using Pd₂(dba)₃ and Xantphos, 2-bromo-4-(bromomethyl)pyridine undergoes amination with phthalimide-protected glycineamide, followed by deprotection with hydrazine.
Hofmann Degradation-Based Synthesis
Intermediate Synthesis via Hofmann Reaction
Adapting methodologies from CN105153023A, Hofmann degradation converts amides to amines, critical for introducing the 2-aminoacetamide group:
-
Esterification : 4-Bromopyridine-2-carboxylic acid ethyl ester is synthesized from 4-bromopyridine hydrochloride using ethyl chloroformate.
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Ammoniation : The ester reacts with aqueous ammonia to form 4-bromopyridine-2-carboxamide.
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Hofmann Degradation : Treatment with NaOH/Br₂ at 80°C yields 2-amino-4-bromopyridine, which is alkylated with bromoacetamide to form the target compound.
Key Data
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Esterification | Ethyl chloroformate | 0°C, 2 h | 78 |
| Ammoniation | NH₃ (aq) | 25°C, 12 h | 85 |
| Hofmann Degradation | NaOH, Br₂ | 80°C, 3 h | 62 |
Nucleophilic Substitution Approaches
Direct Alkylation of 2-Aminoacetamide
2-Bromo-4-(bromomethyl)pyridine reacts with 2-aminoacetamide in DMF using K₂CO₃ as a base. The bromomethyl group undergoes nucleophilic substitution by the amide’s nitrogen, though steric hindrance limits yields to ~50%.
Optimization Challenges
-
Solvent Effects : DMSO improves solubility but increases side reactions.
-
Temperature : Reactions >60°C promote decomposition.
Intermediate-Driven Synthesis
Synthesis of 2-Bromo-4-(bromomethyl)pyridine
This intermediate is pivotal across multiple routes:
-
Bromination of 4-Methylpyridine :
Reaction Metrics
| Step | Reagents | Yield (%) |
|---|---|---|
| Position 2 Bromination | NBS, UV | 72 |
| Methyl Bromination | PBr₃ | 68 |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | High regioselectivity | Requires expensive catalysts | 65 |
| Hofmann Degradation | Scalable, minimal protection steps | Low yields in final step | 62 |
| Nucleophilic Substitution | Simple conditions | Poor nucleophilicity of amides | 50 |
Challenges and Optimization
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Regioselectivity : Bromination at position 2 competes with side-chain reactions; directing groups (e.g., –NO₂) improve specificity.
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Amide Reactivity : Tertiary amines (e.g., DIPEA) enhance nucleophilic substitution efficiency by deprotonating the amide.
-
Purification : Silica gel chromatography is critical due to polar byproducts.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2-Amino-N-(2-bromo-pyridin-4-ylmethyl)-acetamide to achieve high purity and yield?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters:
- Temperature : Maintain 0–5°C during bromination to minimize side reactions (e.g., over-bromination) .
- Solvent Selection : Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution efficiency .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol to isolate the pure product .
- Yield Monitoring : Track intermediates via TLC and confirm final compound purity (>95%) using HPLC .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the acetamide moiety (δ ~2.0 ppm for CH₃, δ ~165–170 ppm for C=O) and pyridine ring protons (δ 7.5–8.5 ppm) .
- FT-IR : Validate N-H stretches (~3300 cm⁻¹) and carbonyl groups (~1680 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak (expected m/z: ~229.07 for [M+H]⁺) .
Advanced Research Questions
Q. How can researchers design experiments to analyze the structure-activity relationship (SAR) of this compound derivatives?
- Methodological Answer :
- Analog Synthesis : Replace the bromine atom with other halogens (Cl, I) or introduce substituents (e.g., methoxy, nitro) at the pyridine ring .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence-based activity assays. Compare IC₅₀ values to identify critical functional groups .
- Computational Modeling : Perform DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity trends .
Q. What methodological approaches are recommended for investigating the binding affinity and molecular interactions of this compound with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (ka, kd) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) to assess binding energetics .
- Molecular Docking : Use AutoDock Vina to predict binding poses in the target’s active site, focusing on hydrogen bonds with the acetamide group and halogen-π interactions with the bromopyridine moiety .
Q. How should researchers address contradictions in reported bioactivity data for bromopyridine-acetamide derivatives?
- Methodological Answer :
- Variable Control : Re-evaluate assay conditions (pH, temperature, solvent) that may alter compound stability or protein binding .
- Purity Verification : Re-analyze disputed compounds via HPLC and NMR to rule out impurities (>98% purity required for reproducibility) .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets across studies, identifying outliers linked to methodological differences .
Q. What strategies integrate computational and experimental methods to accelerate reaction pathway discovery for this compound?
- Methodological Answer :
- Reaction Path Search : Apply quantum chemical calculations (e.g., Gaussian) to predict feasible intermediates and transition states .
- Machine Learning : Train models on PubChem data to prioritize solvent-catalyst combinations that maximize yield .
- Feedback Loops : Validate computational predictions with small-scale experiments, then refine models using experimental results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
